3-(Neopentyloxy)-2-naphthoic acid
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Overview
Description
3-(Neopentyloxy)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a naphthalene ring substituted with a neopentyloxy group at the third position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Neopentyloxy)-2-naphthoic acid typically involves the reaction of 2-naphthol with neopentyl bromide in the presence of a base such as potassium carbonate to form 3-(neopentyloxy)-2-naphthol. This intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Neopentyloxy)-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce naphthyl alcohols.
Scientific Research Applications
3-(Neopentyloxy)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Neopentyloxy)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The neopentyloxy group may influence the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Lacks the neopentyloxy group, resulting in different chemical and biological properties.
3-Methoxy-2-naphthoic acid: Contains a methoxy group instead of a neopentyloxy group, leading to variations in reactivity and applications.
3-(Tert-butoxy)-2-naphthoic acid: Similar structure but with a tert-butoxy group, which may alter its physical and chemical characteristics.
Uniqueness
3-(Neopentyloxy)-2-naphthoic acid is unique due to the presence of the neopentyloxy group, which imparts distinct steric and electronic effects. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,2-dimethylpropoxy)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-16(2,3)10-19-14-9-12-7-5-4-6-11(12)8-13(14)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKDKMZQCDEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC2=CC=CC=C2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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